REACTION_CXSMILES
|
[Na].[Br:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH3:13])=[O:11])=[C:5]([N+]([O-])=O)[CH:4]=1.[N:17](OCCC(C)C)=[O:18].[O-][CH2:26]C.[Na+].Cl>C(O)C>[Br:2][C:3]1[CH:8]=[CH:7][C:6]2[C:9]([C:10]([O:12][CH2:13][CH3:26])=[O:11])=[N:17][O:18][C:5]=2[CH:4]=1 |f:3.4,^1:0|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yielding a black mixture
|
Type
|
WAIT
|
Details
|
then left at room temp. for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (2×20 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (×2) and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a Varian Bond-Elut SPE cartridge
|
Type
|
WASH
|
Details
|
eluting with cyclohexane:ethyl acetate (100:0 to 97:3)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 577 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |